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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1244133

Get Quote

Catalog Code: MM 47755 Compound Class: Angucyclinone Antibiotic Primary Application:

Antivirulence Screening, Staphyloxanthin Inhibition, ROS Susceptibility Studies Target

Organism:Staphylococcus aureus (MRSA/MSSA), Streptomyces spp.[1][2][3][4][5]

Introduction: The Paradigm Shift in Resistance
Research
In the era of multi-drug resistant (MDR) pathogens, the focus of drug discovery has expanded

from simple bactericidal agents to antivirulence strategies. MM 47755 (6-Deoxy-8-O-

methylrabelomycin) is a tetracyclic angucyclinone antibiotic originally isolated from

Streptomyces sp. Gö 40/14. While it possesses intrinsic antibacterial activity, its primary value

in modern resistance research lies in its ability to inhibit the production of staphyloxanthin, a

golden carotenoid pigment essential for MRSA survival.

By inhibiting staphyloxanthin, MM 47755 deprives S. aureus of its primary antioxidant shield,

rendering the bacteria hypersensitive to Reactive Oxygen Species (ROS) generated by the

host immune system (neutrophils). This "disarm-don't-kill" mechanism reduces the selective

pressure that drives the evolution of resistance, making MM 47755 a critical probe for studying

collateral sensitivity and immune clearance mechanisms.
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Mechanism of Action: Disarming the Golden Shield
To understand how to use MM 47755, researchers must understand the biological pathway it

disrupts.

The Staphyloxanthin Biosynthesis Pathway
Staphyloxanthin is synthesized from farnesyl diphosphate (FPP).[6] The enzymes CrtM

(dehydrosqualene synthase) and CrtN (dehydrosqualene desaturase) are the initial, rate-

limiting steps.

Normal State:S. aureus produces staphyloxanthin, which intercalates into the cell

membrane. Its conjugated double bonds quench singlet oxygen (

) and scavenge superoxide radicals (

), protecting the bacteria from neutrophil killing.

MM 47755 Effect: Treatment with sub-lethal concentrations of MM 47755 blocks pigment

production. The colonies turn from gold to white. These "colorless" bacteria possess intact

cell walls but lack oxidative defense, leading to rapid clearance by H

O

or immune cells.

Visualization of the Signaling Pathway
The following diagram illustrates the biosynthesis pathway and the specific impact of MM
47755 on virulence and ROS susceptibility.
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Figure 1: MM 47755 interrupts the staphyloxanthin biosynthesis pathway (likely targeting

CrtM/CrtN), preventing ROS quenching and sensitizing S. aureus to immune clearance.[3]

Experimental Protocols
These protocols are designed to validate the antivirulence activity of MM 47755 and its utility in

resistance studies.

Protocol A: Quantitative Staphyloxanthin Inhibition
Assay
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Objective: Quantify the reduction of pigment production without killing the bacteria. Reagents:

MM 47755 Stock (10 mM in DMSO).

Mueller-Hinton Broth (MHB).

Methanol (for extraction).

S. aureus strain (e.g., MRSA USA300 or Newman).

Step-by-Step Methodology:

Culture Preparation: Inoculate S. aureus into 5 mL MHB and incubate overnight at 37°C with

shaking (200 rpm).

Treatment: Dilute the overnight culture 1:100 into fresh MHB containing varying

concentrations of MM 47755 (e.g., 0, 5, 10, 20, 40 µM). Include a DMSO solvent control.

Note: Ensure concentrations are below the MIC (Minimum Inhibitory Concentration) to

distinguish antivirulence from antibiotic effects.

Incubation: Incubate for 24 hours at 37°C.

Harvest: Centrifuge 2 mL of culture at 10,000 x g for 3 minutes. Discard the supernatant.

Extraction: Resuspend the bacterial pellet in 200 µL of 100% Methanol. Heat at 55°C for 3

minutes to facilitate extraction.

Separation: Centrifuge at 10,000 x g for 2 minutes to pellet cell debris. The supernatant

should be yellow/orange.

Quantification: Measure the absorbance of the supernatant at 462 nm (peak absorbance of

staphyloxanthin) using a microplate reader.

Normalization: Normalize the OD

values to the cell density (OD

) of the original culture to account for any minor growth differences.
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Data Interpretation: | MM 47755 Conc. (µM) | Phenotype | OD

/OD

(% Control) | Interpretation | | :--- | :--- | :--- | :--- | | 0 (DMSO) | Golden | 100% | Baseline
Virulence | | 10 | Pale Yellow | ~60% | Partial Inhibition | | 40 | White | <10% | Potent
Antivirulence | | >100 | No Growth | N/A | Antibiotic Effect (MIC) |

Protocol B: ROS Susceptibility Challenge (Hydrogen
Peroxide Killing)
Objective: Prove that MM 47755-treated bacteria are hypersensitive to oxidative stress.

Step-by-Step Methodology:

Pre-treatment: Grow S. aureus in the presence of MM 47755 (at the "White" phenotype

concentration determined in Protocol A) for 18-24 hours. Run a DMSO control in parallel.

Wash: Centrifuge and wash pellets twice with PBS to remove the drug and media.

Standardization: Resuspend pellets in PBS to an OD

of 0.1 (~10

CFU/mL).

ROS Challenge: Add Hydrogen Peroxide (H

O

) to a final concentration of 1.5% (440 mM).

Optimization: The H

O

concentration may need adjustment (0.5% - 2.0%) depending on the specific strain's
catalase activity.

Time Course: Incubate at 37°C. Remove aliquots at 0, 30, and 60 minutes.
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Quench: Immediately dilute aliquots into PBS containing Catalase (100 U/mL) to stop the

reaction.

Plating: Perform serial dilutions and plate on drug-free agar.

Enumeration: Count CFUs after 24 hours.

Expected Result:

Control (Golden): High survival rate (~50-80% at 60 min).

MM 47755 (White): Significant reduction in survival (<1-10% at 60 min), confirming the loss

of antioxidant defense.

Experimental Workflow Visualization
This diagram outlines the logical flow for characterizing MM 47755 in a resistance study.
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Figure 2: Workflow for separating antibiotic activity (MIC) from antivirulence activity

(Pigment/ROS assays).

Scientific Integrity & Troubleshooting
Critical Control Points

Solubility: MM 47755 is hydrophobic. Dissolve in 100% DMSO. Do not exceed 1% final

DMSO concentration in bacterial cultures to avoid solvent toxicity.

Light Sensitivity: Angucyclinones can be light-sensitive. Perform incubations in the dark or

wrap tubes in foil.
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Strain Specificity: Staphyloxanthin levels vary by strain. S. aureus Newman and USA300 are

high producers (good models). S. aureus RN4220 is a low producer (poor model).

Resistance Considerations
Unlike traditional antibiotics that target essential survival machinery (cell wall, ribosomes), MM
47755 targets a virulence factor.

Self-Validating System: If the bacteria turn white but grow at the same rate as the control,

you have successfully decoupled virulence from viability. This is the "Gold Standard" for

antivirulence drugs.

Efflux: Angucyclines are common substrates for ABC transporters. If resistance arises, check

for upregulation of efflux pumps (e.g., NorA, MepA) using efflux pump inhibitors like

Reserpine in a checkerboard assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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